molecular formula C6H7F3O2 B3099278 (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one CAS No. 135351-20-1

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one

Cat. No.: B3099278
CAS No.: 135351-20-1
M. Wt: 168.11 g/mol
InChI Key: XJNIYNVIHHABIV-ONEGZZNKSA-N
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Description

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one is an organic compound with the molecular formula C6H7F3O2 It is characterized by the presence of a trifluoromethyl group, a methoxy group, and a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one typically involves the reaction of ethyl propenyl ether with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:

[ \text{C}_2\text{H}_5\text{OCH}=\text{CH}_2 + (\text{CF}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_7\text{F}_3\text{O}_2 ]

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone system to saturated ketones or alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones.

Scientific Research Applications

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the enone system play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3E)-1,1,1-trifluoro-4-ethoxypent-3-en-2-one
  • (3E)-1,1,1-trifluoro-4-phenylpent-3-en-2-one
  • (3E)-1,1,1-trifluoro-4-methylpent-3-en-2-one

Uniqueness

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to its analogs. The trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-4(11-2)3-5(10)6(7,8)9/h3H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNIYNVIHHABIV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C(F)(F)F)/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135351-20-1
Record name (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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